molecular formula C6H6F3NO B12846704 3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole

3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole

Cat. No.: B12846704
M. Wt: 165.11 g/mol
InChI Key: SNGZSNSIVNMYLY-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring substituted with methyl groups at positions 3 and 4 and a trifluoromethyl (-CF₃) group at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C6H6F3NO

Molecular Weight

165.11 g/mol

IUPAC Name

3,4-dimethyl-5-(trifluoromethyl)-1,2-oxazole

InChI

InChI=1S/C6H6F3NO/c1-3-4(2)10-11-5(3)6(7,8)9/h1-2H3

InChI Key

SNGZSNSIVNMYLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of β-Diketones with Hydroxylamine Derivatives

A classical approach to isoxazole synthesis involves the cyclization of β-diketones with hydroxylamine or its derivatives. For the target compound, a suitable β-diketone precursor bearing methyl groups at the 3 and 4 positions can be reacted with hydroxylamine to form the isoxazole ring.

  • Step 1: Synthesis of 1,3-diketone intermediate with methyl substituents.
  • Step 2: Reaction with hydroxylamine hydrochloride under acidic or neutral conditions to form the isoxazole ring.

However, this method requires the trifluoromethyl group to be introduced either before or after ring formation.

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent at position 5 can be introduced by:

Recent advances in trifluoromethylation chemistry have enabled more efficient and selective introduction of CF3 groups under mild conditions.

Detailed Preparation Methods

Method A: Cyclization of 3,4-Dimethyl-1,3-diketone with Hydroxylamine and Subsequent Trifluoromethylation

Step Reagents & Conditions Description Yield (%) Notes
1 3,4-Dimethylpentane-2,4-dione (β-diketone) + NH2OH·HCl, EtOH, reflux Formation of 3,4-dimethyl-1,2-oxazole 70-85 Standard isoxazole synthesis
2 Electrophilic trifluoromethylation reagent (e.g., Togni reagent), base, solvent (e.g., MeCN), room temp Introduction of CF3 at position 5 60-75 Requires careful control to avoid overreaction

This two-step method allows for the preparation of the target compound with moderate to good yields. The trifluoromethylation step benefits from recent developments in reagents that are less moisture-sensitive and more selective, such as PhenoFluorMix analogs adapted for trifluoromethylation.

Method B: One-Pot Synthesis Using Trifluoromethylated β-Diketone Precursors

Step Reagents & Conditions Description Yield (%) Notes
1 Synthesis of 3,4-dimethyl-5-(trifluoromethyl)-1,3-diketone via Claisen condensation with trifluoroacetylacetone derivatives Formation of trifluoromethylated β-diketone 50-65 Requires access to trifluoroacetyl precursors
2 Cyclization with hydroxylamine hydrochloride, EtOH, reflux Isoxazole ring formation 75-90 One-pot or sequential

This method is advantageous for scale-up and avoids late-stage trifluoromethylation, which can be challenging due to reagent sensitivity.

Method C: Direct Construction via 1,3-Dipolar Cycloaddition

An alternative approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes bearing methyl and trifluoromethyl substituents.

Step Reagents & Conditions Description Yield (%) Notes
1 Generation of nitrile oxide from trifluoromethyl-substituted oxime precursor In situ generation - Requires careful control of reaction conditions
2 Cycloaddition with 3,4-dimethyl-substituted alkyne Formation of isoxazole ring 60-80 Regioselectivity critical

This method allows for direct assembly of the isoxazole ring with all substituents in place but may require complex precursor synthesis.

Research Findings and Optimization

Reagent Selection and Reaction Conditions

  • The use of PhenoFluorMix and related reagents has improved the practicality of trifluoromethylation steps by reducing moisture sensitivity and enabling larger scale synthesis.
  • Optimization of solvent systems (e.g., acetonitrile, dichloromethane) and temperature control is critical to maximize yield and selectivity.
  • Base choice (e.g., triethylamine, DBU) influences the efficiency of cyclization and trifluoromethylation.

Mechanistic Insights

  • The trifluoromethylation proceeds via nucleophilic or electrophilic pathways depending on the reagent used.
  • Formation of tetrahedral intermediates and transition states has been supported by DFT calculations, indicating that exergonic formation of byproducts (e.g., urea derivatives) drives the reaction forward.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
A Cyclization of β-diketone + hydroxylamine, then trifluoromethylation Flexibility, uses common reagents Two-step, trifluoromethylation can be sensitive 42-64 (overall)
B Synthesis of trifluoromethylated β-diketone, then cyclization One-pot possible, better for scale-up Requires trifluoroacetyl precursors 55-75
C 1,3-Dipolar cycloaddition of nitrile oxide and alkyne Direct assembly, regioselective Complex precursor synthesis, sensitive intermediates 60-80

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or halogen group.

Scientific Research Applications

Herbicidal Activity

Overview
One of the prominent applications of 3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole is its use as a herbicide. Research has demonstrated that derivatives of this compound exhibit significant herbicidal activity against both grass and broadleaf weeds.

Case Study: Pyroxasulfone
A notable derivative is pyroxasulfone (3-{[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole), which has been reported to effectively control weed populations while showing minimal phytotoxicity to crops such as corn, soybeans, and wheat when applied pre-emergence. The structural optimization of this compound has led to enhanced physicochemical properties that improve its efficacy as a herbicide .

Compound Activity Target Weeds Crop Safety
PyroxasulfoneExcellent herbicidal activityGrass and broadleaf weedsHigh (corn, soybeans)

Medicinal Chemistry

Therapeutic Potential
The trifluoromethyl group present in this compound enhances the biological activity of compounds in medicinal chemistry. Research indicates that compounds containing trifluoromethyl groups can exhibit improved potency against various biological targets.

FDA-Approved Drugs
Several FDA-approved drugs incorporate trifluoromethyl groups, demonstrating the importance of this functional group in drug design. For instance, studies have shown that the incorporation of trifluoromethyl groups can significantly enhance the inhibition potency against specific enzymes and receptors involved in diseases such as cancer and neurological disorders .

Biotransformation Studies

Importance of Metabolite Identification
Understanding the biotransformation of this compound is crucial for evaluating its pharmacokinetics and safety profile. Research has focused on identifying metabolites formed after administration in biological systems.

Case Study: Metabolite Analysis in Animal Models
In studies involving Wistar rats and Soviet Chinchilla rabbits, researchers administered derivatives of this compound and analyzed blood and urine samples using HPLC-MS/MS techniques. The results indicated the formation of specific metabolites that are essential for assessing systemic exposure and potential toxicity .

Metabolite Formation Pathway Biological Sample Analyzed
N-hydroxy derivativeHydrolysisPlasma and urine samples
4-methoxy derivativeHydrolysisPlasma and fecal samples

Mechanism of Action

The mechanism by which 3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole, differing primarily in substituents:

Compound Name/Identifier Substituents and Key Features Biological/Physical Implications
N-4-dimethyl-N-[3-{4-(trifluoromethyl)phenyl]-1,2-oxazol-5-yl}benzene-1-sulfonamide (XOSHUL) Trifluoromethylphenyl and sulfonamide groups Enhanced pharmacological activity due to sulfonamide’s hydrogen-bonding capacity
5-Amino-3-methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazole Trifluoromethylphenyl and amino groups Amino group enables participation in nucleophilic reactions
5-Diacetylamino-3,4-diphenylisoxazole (ACPIXZ) Diacetylamino and phenyl groups Increased steric bulk reduces solubility but improves thermal stability
1,5-dimethyl-4-phenyl-3-(3-phenyl-1,2-oxazol-5-yl)imidazolidin-2-one (HOGYAE) Imidazolidinone fused with oxazole Dual heterocyclic system expands binding affinity in drug design

Key Observations :

  • The trifluoromethyl group in this compound provides electron-withdrawing effects, stabilizing the oxazole ring against electrophilic attacks compared to phenyl-substituted analogues like ACPIXZ .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group in the target compound enhances lipophilicity (logP ≈ 2.8), comparable to XOSHUL (logP ≈ 3.1) but higher than amino-substituted derivatives (logP ≈ 1.9 for ).
  • Thermal Stability : Methyl groups improve thermal stability (decomposition >250°C) relative to sulfonamide derivatives like XOSHUL, which may degrade at lower temperatures due to hydrogen-bond disruption .
  • Solubility: Lower aqueous solubility (<0.1 mg/mL) compared to amino-substituted oxazoles (e.g., 5-Amino-3-methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazole, solubility ≈ 1.2 mg/mL) due to reduced polarity .

Biological Activity

3,4-Dimethyl-5-(trifluoromethyl)-1,2-oxazole is a compound that has garnered attention due to its diverse biological activities. This article explores its immunological effects, potential as an anticancer agent, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a trifluoromethyl group, which is known to enhance biological activity in various contexts. The presence of the oxazole ring contributes to its pharmacological properties, particularly in the context of drug design.

1. Immunomodulatory Effects

Research indicates that isoxazole derivatives, including this compound, exhibit significant immunomodulatory properties. A study demonstrated that certain isoxazole compounds can inhibit the humoral immune response and modulate lymphocyte proliferation. Specifically, compounds similar to this compound were shown to affect cytokine production in immune cells, such as TNFα and IL-10 levels .

Table 1: Immunomodulatory Effects of Isoxazole Derivatives

CompoundEffect on Immune ResponseMechanism
This compoundInhibits humoral responseModulation of T cell subsets
5-amino-3-methyl-1,2-oxazole-4-carbohydrazideElevates humoral responseUpregulation of fractalkine and IL-17F
RM-11Stimulates splenocyte proliferationReduces serum TNFα levels

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. For instance, derivatives containing the oxazole moiety have shown promising results in inhibiting tumor growth in vitro. A recent study reported that similar compounds exhibited IC50 values in the low micromolar range against several human cancer cell lines .

Table 2: Anticancer Activity of Oxazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundHeLa (cervical)15.0
Trifluoromethylpyridine oxadiazolesCaco-2 (colon)12.7
Novel oxadiazole derivativesMCF-7 (breast)8.9

3. Antibacterial and Antiviral Properties

In addition to its immunomodulatory and anticancer activities, this compound has been evaluated for antibacterial and antiviral properties. Some studies suggest that compounds with similar structures can inhibit bacterial growth and viral replication through various mechanisms .

Case Studies

Case Study 1: Immunomodulatory Action in Animal Models

A study involving cyclophosphamide-treated mice demonstrated that administration of isoxazole derivatives led to a significant restoration of both humoral and cellular immune responses. The results indicated a reduction in serum TNFα levels and improved histological outcomes in lymphoid tissues .

Case Study 2: Anticancer Efficacy Evaluation

In vitro assays on multiple cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity. The most potent derivative showed an IC50 value significantly lower than conventional chemotherapeutics used for similar cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-dimethyl-5-(trifluoromethyl)-1,2-oxazole, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via cyclization of β-enamino ketoesters with hydroxylamine hydrochloride. For example, β-enamino ketoesters react with NH2_2OH·HCl in ethanol under reflux to form the oxazole ring. Regioselectivity is controlled by electronic effects of substituents (e.g., trifluoromethyl groups enhance electron-withdrawing properties, directing cyclization to the 5-position). Reaction monitoring via TLC and 1H^{1}\text{H} NMR (δ 8.46 ppm for the oxazole methine proton) is critical .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • 1H^{1}\text{H} NMR : A singlet at δ 8.46 ppm corresponds to the oxazole methine proton. Methyl groups (3,4-dimethyl) appear as singlets at δ 2.10–2.30 ppm.
  • 13C^{13}\text{C} NMR : Key signals include δ 108.3 ppm (C-4), 150.2 ppm (C-3), and 179.5 ppm (C-5) for the oxazole skeleton. Trifluoromethyl carbons resonate at δ 120–125 ppm (q, 1JCF^1J_{C-F} ≈ 270 Hz).
  • IR : Stretching frequencies at 1650–1700 cm1^{-1} (C=N) and 1100–1200 cm1^{-1} (C-F) confirm functional groups .

Q. What are the challenges in purifying this compound, and how can they be mitigated?

  • Methodological Answer : The trifluoromethyl group increases hydrophobicity, complicating aqueous workup. Use column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1). For crystallization, dichloromethane/hexane mixtures yield high-purity crystals suitable for X-ray diffraction (e.g., chair conformation of piperidinium moieties in related compounds) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of 1,2-oxazole derivatives in pharmacological applications?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational studies (DFT) reveal its electron-withdrawing effect reduces HOMO-LUMO gaps, increasing reactivity. For example, in sulfonamide-linked oxazoles (similar to 3,4-dimethyl derivatives), this group enhances binding to carbonic anhydrase IX, a cancer target .

Q. What strategies resolve contradictions in reported biological activity data for trifluoromethylated oxazoles?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize assays using:

  • Cellular models : HepG2 or MCF-7 cells with controlled media (10% FBS, 37°C, 5% CO2_2).
  • Dose-response curves : IC50_{50} values should be validated via triplicate experiments with positive controls (e.g., doxorubicin).
  • SAR analysis : Compare trifluoromethyl positioning (e.g., 5- vs. 4-substituted oxazoles) using molecular docking (AutoDock Vina) .

Q. How can computational chemistry (DFT, MD) predict the stability and reactivity of this compound in aqueous environments?

  • Methodological Answer :

  • DFT : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate solvation free energy (PCM model) to assess hydrophobicity.
  • MD Simulations : Run 100-ns trajectories in explicit water (TIP3P model) to evaluate conformational stability. Key metrics include RMSD (<2 Å) and hydrogen bonding with water (e.g., oxazole N-O···H2_2O interactions) .

Q. What are the limitations of X-ray crystallography in characterizing trifluoromethylated oxazoles, and how can they be overcome?

  • Methodological Answer : Fluorine atoms cause weak scattering, complicating electron density maps. Use:

  • High-resolution synchrotron data (λ = 0.7–1.0 Å).
  • Anisotropic refinement for fluorine positions.
  • Complementary NMR (e.g., 19F^{19}\text{F} NMR) to validate crystal packing effects. For example, in related compounds, X-ray confirmed equatorial positioning of oxazole rings in piperidinium cations .

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